N,N',N''-[Nitrilotris(2,1-ethanediylthio-2,1-ethanediyl)]tris[5-(dimethylamino)-1-naphthalenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N,N’,N’'-[Nitrilotris(2,1-ethanediylthio-2,1-ethanediyl)]tris[5-(dimethylamino)-1-naphthalenesulfonamide] involves multiple steps. The synthetic route typically includes the reaction of tris(2-aminoethyl)amine with p-nitroisocyanate in tetrahydrofuran (THF) under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the naphthalenesulfonamide groups.
Chemical Reactions Analysis
N,N’,N’'-[Nitrilotris(2,1-ethanediylthio-2,1-ethanediyl)]tris[5-(dimethylamino)-1-naphthalenesulfonamide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
N,N’,N’'-[Nitrilotris(2,1-ethanediylthio-2,1-ethanediyl)]tris[5-(dimethylamino)-1-naphthalenesulfonamide] has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’,N’'-[Nitrilotris(2,1-ethanediylthio-2,1-ethanediyl)]tris[5-(dimethylamino)-1-naphthalenesulfonamide] involves its interaction with molecular targets such as proteins and enzymes. The compound’s sulfonamide groups can form hydrogen bonds and electrostatic interactions with amino acid residues, affecting the structure and function of the target proteins . Additionally, the naphthalenesulfonamide moiety can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N,N’,N’'-[Nitrilotris(2,1-ethanediylthio-2,1-ethanediyl)]tris[5-(dimethylamino)-1-naphthalenesulfonamide] can be compared with other similar compounds, such as:
N,N’,N’'-(Nitrilotri-2,1-ethanediyl)tris(3,4,5-trimethoxybenzamide): This compound has a similar nitrilotris(ethanediyl) backbone but different substituents, leading to distinct chemical and biological properties.
N,N’,N’'- [2,2′,2′′-nitrilotris (ethane-2,1-diyl)]tris (2,4,6-trimethylbenzenesulfonamido): Another related compound with a sulfonamido-based ligand, used in the synthesis of bimetallic complexes.
The uniqueness of N,N’,N’'-[Nitrilotris(2,1-ethanediylthio-2,1-ethanediyl)]tris[5-(dimethylamino)-1-naphthalenesulfonamide] lies in its specific combination of functional groups, which confer unique reactivity and binding properties .
Properties
IUPAC Name |
N-[2-[2-[bis[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethylsulfanyl]ethyl]amino]ethylsulfanyl]ethyl]-5-(dimethylamino)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H63N7O6S6/c1-52(2)43-19-7-16-40-37(43)13-10-22-46(40)65(56,57)49-25-31-62-34-28-55(29-35-63-32-26-50-66(58,59)47-23-11-14-38-41(47)17-8-20-44(38)53(3)4)30-36-64-33-27-51-67(60,61)48-24-12-15-39-42(48)18-9-21-45(39)54(5)6/h7-24,49-51H,25-36H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBPDEUGYGRNKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSCCN(CCSCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)CCSCCNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H63N7O6S6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1026.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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